6-Selenopurine arabinoside

CAS No.: 56477-16-8

Cat. No.: VC1822148

Molecular Formula: C10H11N4O4Se

Molecular Weight: 330.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56477-16-8 |

|---|---|

| Molecular Formula | C10H11N4O4Se |

| Molecular Weight | 330.19 g/mol |

| Standard InChI | InChI=1S/C10H11N4O4Se/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2/t4-,6-,7+,10-/m1/s1 |

| Standard InChI Key | LMKZMWVWAYJKQL-UHTZMRCNSA-N |

| Isomeric SMILES | C1=NC2=C(C(=N1)[Se])N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O |

| SMILES | C1=NC2=C(C(=N1)[Se])N=CN2C3C(C(C(O3)CO)O)O |

| Canonical SMILES | C1=NC2=C(C(=N1)[Se])N=CN2C3C(C(C(O3)CO)O)O |

Introduction

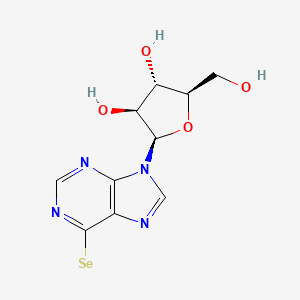

Chemical Structure and Properties

6-Selenopurine arabinoside is a selenium-containing nucleoside analogue with the molecular formula C10H11N4O4Se and a molecular weight of 330.19 g/mol. The compound is identified by CAS number 56477-16-8. Its structure consists of a selenium-modified purine base attached to an arabinose sugar moiety. This modification is significant because it alters the electronic properties of the molecule, potentially enhancing its biological activity compared to non-selenium-containing analogues.

Physical and Chemical Characteristics

The compound features a selenopurine base linked to a β-D-arabinofuranosyl sugar through an N-glycosidic bond. The selenium atom at position 6 of the purine ring creates unique electronic properties that influence the compound's reactivity and biological interactions. Its structural configuration can be represented by the following identifiers:

| Property | Value |

|---|---|

| CAS Number | 56477-16-8 |

| Molecular Formula | C10H11N4O4Se |

| Molecular Weight | 330.19 g/mol |

| Standard InChI | InChI=1S/C10H11N4O4Se/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2/t4-,6-,7+,10-/m1/s1 |

| Standard InChIKey | LMKZMWVWAYJKQL-UHTZMRCNSA-N |

| Isomeric SMILES | C1=NC2=C(C(=N1)[Se])N=CN2[C@H]3C@HO |

Synthesis Methods

The synthesis of 6-selenopurine arabinoside involves specific chemical procedures that have been documented in scientific literature. The primary precursor for its synthesis is 6-chloro-9-(β-D-arabinofuranosyl)purine, which serves as a key intermediate .

Synthetic Pathway

The established synthetic route utilizes 6-chloro-9-(β-D-arabinofuranosyl)purine as the starting material. This intermediate undergoes nucleophilic substitution with selenourea or other selenium-containing reagents to introduce the selenium moiety at the C6 position . Selenourea has proven to be a particularly effective reagent for synthesizing selenopurine nucleosides under mild conditions .

The general synthetic pathway can be described as follows:

-

Preparation of 6-chloro-9-(β-D-arabinofuranosyl)purine

-

Nucleophilic substitution with selenourea to introduce the selenium atom at position 6

-

Purification and isolation of the final 6-selenopurine arabinoside product

Alternative Synthetic Approaches

Another approach involves the synthesis of 2,6-bistriazolylpurine derivatives as starting materials, followed by selective substitution with selenols or diselenides to introduce the selenium atom. This method has yielded various 6-selanyl-2-triazolylpurine derivatives with yields up to 87% .

Biological Activity

6-Selenopurine arabinoside demonstrates significant biological activity, particularly in terms of cytotoxicity against cancer cells. This property has been a central focus of research into its potential therapeutic applications.

Cytotoxicity

Studies have shown that 6-selenopurine arabinoside exhibits notable cytotoxicity against murine leukemic cells (L-5178Y) . This cytotoxic effect establishes its potential as an anticancer agent, similar to other purine antimetabolites currently used in cancer therapy .

In vitro testing has confirmed this activity, placing the compound among several selenium-containing nucleosides that show promise in cancer research . Interestingly, structure-activity relationship studies have revealed that lengthening the side chain of the molecule has no significant effect on its cytotoxicity .

Mechanism of Action

The anticancer activity of 6-selenopurine arabinoside likely stems from its ability to interfere with nucleic acid metabolism. As a nucleoside analogue, it can potentially be incorporated into DNA or RNA, disrupting normal cellular processes or inhibiting key enzymes involved in nucleic acid synthesis. This mechanism is similar to that of other nucleoside analogues used in cancer treatment, but the presence of selenium may confer unique properties or enhanced activity.

The compound's selenium atom alters the electronic properties of the purine base, which may influence its interactions with biological targets such as enzymes and nucleic acids. This modification can potentially lead to different binding affinities, metabolic stability, or cellular uptake compared to non-selenium analogues.

Comparative Analysis with Related Compounds

6-Selenopurine arabinoside belongs to a broader family of modified nucleosides that have shown therapeutic potential. Comparing it with related compounds provides valuable insights into structure-activity relationships.

Comparison with Other Selenium-Containing Nucleosides

Several selenium-containing nucleosides have been synthesized and studied for their biological activities. These include:

-

6-Selenopurine riboside

-

6-Selenoguanosine

-

2'-Deoxy-6-selenoguanosine

The replacement of the ribose sugar with arabinose in 6-selenopurine arabinoside represents a significant structural modification that may alter its biological properties compared to ribose-containing analogues.

Comparison with Thio Analogues

The more extensively studied thio analogues, such as 6-mercaptopurine arabinoside (Ara-MP, C10H12N4O4S) , provide an interesting comparison. 6-Mercaptopurine and thioguanine have been widely employed in the clinical treatment of various types of leukemia . The replacement of sulfur with selenium represents an isosteric modification that may confer enhanced biological properties.

The following table presents a comparison between 6-selenopurine arabinoside and its thio analogue:

Future Research Directions

Research on 6-selenopurine arabinoside continues to evolve, with several promising avenues for future investigation.

Structure-Activity Relationship Studies

Further exploration of structure-activity relationships could help optimize the biological properties of 6-selenopurine arabinoside. This may involve modifications to the sugar moiety, the purine base, or the addition of functional groups that enhance solubility, cellular uptake, or target specificity .

Mechanism of Action Studies

More detailed investigations into the molecular mechanisms underlying the cytotoxicity of 6-selenopurine arabinoside would provide valuable insights for drug development. Understanding its interactions with specific enzymes, nucleic acids, or cellular pathways could guide the design of more effective selenium-containing nucleoside analogues.

Combinatorial Approaches

Evaluating the compound in combination with other anticancer agents could reveal synergistic effects that enhance therapeutic efficacy. Such combinatorial approaches have proven successful for many existing cancer treatments and could be particularly relevant for selenium-containing compounds with unique mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume